Thermodynamic Stability: Boiling Point Elevation of the 4-CF3 Isomer Relative to the Unsubstituted Core
The 4-trifluoromethyl substitution significantly elevates the boiling point compared to the unsubstituted 5-azaindole-3-carboxaldehyde core. The target compound (4-CF3-5-azaindole-3-carboxaldehyde) has a predicted boiling point of 352.4±37.0 °C at 760 mmHg, while the unsubstituted analog (CAS 933717-10-3) has a lower predicted boiling point of 318.2±27.0 °C . This ~34 °C elevation reflects increased intermolecular interactions from the polarizable -CF3 group and translates to greater thermal tolerance in high-temperature reactions such as Buchwald-Hartwig couplings or microwave-assisted synthesis, reducing decomposition risk during scale-up.
| Evidence Dimension | Boiling Point (Predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 352.4±37.0 °C |
| Comparator Or Baseline | Unsubstituted 5-azaindole-3-carboxaldehyde (CAS 933717-10-3): 318.2±27.0 °C |
| Quantified Difference | ~34.2 °C higher for the 4-CF3 analog |
| Conditions | Predicted values using ACD/Labs Percepta; ± values denote prediction uncertainty. Confirmed predicted data from Chemsrc for both compounds. |
Why This Matters
Higher boiling point indicates lower volatility and greater thermal stability, making the 4-CF3 compound preferable for synthetic protocols involving extended heating and reducing solvent loss during vacuum concentration steps.
